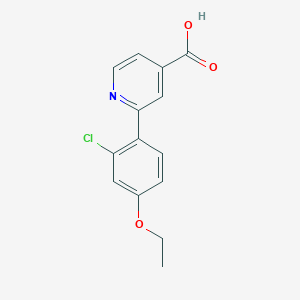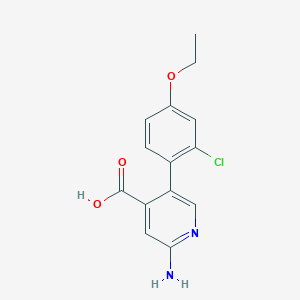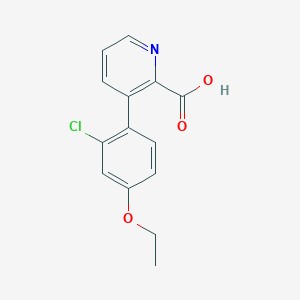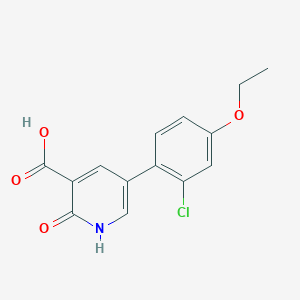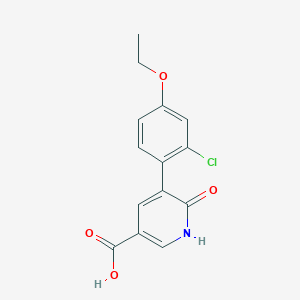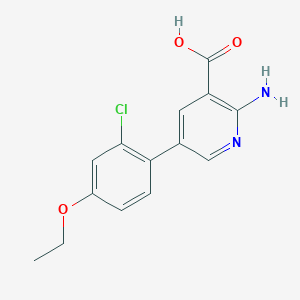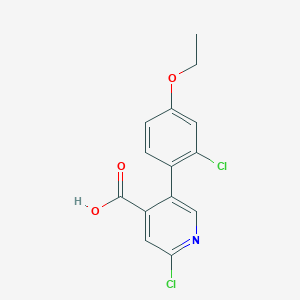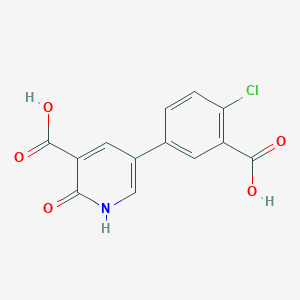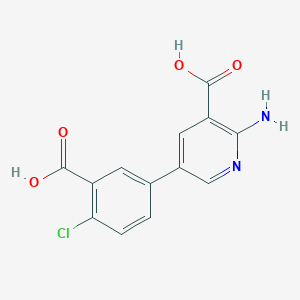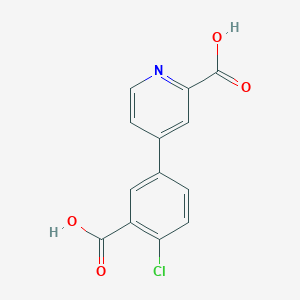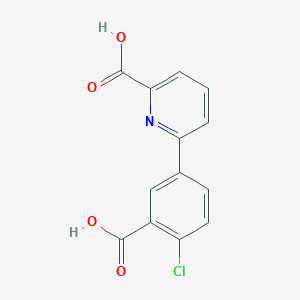
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Carboxy-4-chlorophenyl)picolinic acid (6-CCPA) is a carboxylic acid that has been studied for its potential applications in a variety of scientific fields. It is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals. 6-CCPA has been found to have properties that make it a useful tool for research and experimentation.
科学研究应用
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in the synthesis of coordination compounds, as a catalyst in organic reactions, and as a reagent in analytical chemistry. It has also been used as a fluorescent dye for the detection of proteins and other biomolecules. In addition, 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been studied for its potential use as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
作用机制
The mechanism of action of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound works by binding to the active site of enzymes, such as acetylcholinesterase, and blocking their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% have been studied in a variety of organisms. In humans, 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the body. This can lead to increased alertness, improved memory, and enhanced cognitive function. In addition, 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
实验室实验的优点和局限性
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is a useful tool for research and experimentation in the laboratory. It is relatively easy to synthesize and can be used in a variety of reactions and experiments. However, it is important to note that 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is not approved for use in humans and can be toxic if ingested. Therefore, caution should be taken when using this compound in the laboratory.
未来方向
The potential applications of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% are vast and there are many future directions for research and experimentation. These include the development of new synthesis methods, the exploration of its potential as a therapeutic agent, the investigation of its effects on other enzymes, and the study of its effects on other organisms. In addition, further research into the biochemical and physiological effects of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could lead to a better understanding of its mechanism of action and potential uses in medicine.
合成方法
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 4-chlorobenzaldehyde and 3-formylpyridine in the presence of a base such as sodium hydroxide. This reaction yields 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% as the major product. Other methods of synthesis include the use of a Friedel-Crafts reaction, a Wittig reaction, or a Grignard reaction.
属性
IUPAC Name |
6-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-9-5-4-7(6-8(9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXUGCPTKZXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

